BenchChemオンラインストアへようこそ!

beta-Amyloid (1-43)

Aggregation Kinetics Protofibril Formation NMR Spectroscopy

beta-Amyloid (1-43) (Aβ43) is a 43-residue amyloid-β peptide produced via sequential γ-secretase cleavage of the amyloid precursor protein (APP) through the Aβ49 → Aβ46 → Aβ43 → Aβ40 processing pathway. It contains an additional C-terminal threonine residue relative to the more extensively studied Aβ42 peptide.

Molecular Formula C86H150N22O27S
Molecular Weight 1956.3 g/mol
Cat. No. B8261192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (1-43)
Molecular FormulaC86H150N22O27S
Molecular Weight1956.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O
InChIInChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135)
InChIKeyLBJNSYPWMXQDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Amyloid (1-43) (Aβ43): A High-Potency, Long-Form Amyloid-β Species for Alzheimer's Research and Biomarker Development


beta-Amyloid (1-43) (Aβ43) is a 43-residue amyloid-β peptide produced via sequential γ-secretase cleavage of the amyloid precursor protein (APP) through the Aβ49 → Aβ46 → Aβ43 → Aβ40 processing pathway [1]. It contains an additional C-terminal threonine residue relative to the more extensively studied Aβ42 peptide. Although present at low concentrations relative to Aβ40 and Aβ42—with a CSF abundance ratio of approximately 68:225:16:1 for Aβ1-38, Aβ1-40, Aβ1-42, and Aβ1-43 respectively—Aβ43 is disproportionately enriched in amyloid plaque cores of both sporadic and familial Alzheimer's disease (AD) brains, where it is more abundant than Aβ40 [2] [3]. Aβ43 exhibits high amyloidogenicity, potent in vivo neurotoxicity, enhanced prion-like seeding activity, and distinct biochemical properties including resistance to apoE-mediated aggregation inhibition, establishing it as a compound of significant research interest for AD mechanistic studies, biomarker development, and therapeutic target validation [4] [5].

Why Aβ(1-42) Cannot Substitute for beta-Amyloid (1-43) in Critical Research Applications


Despite differing by only a single C-terminal threonine residue, Aβ(1-43) and Aβ(1-42) exhibit fundamentally distinct biochemical behaviors that preclude their interchangeability in research contexts. Aβ43 aggregation is uniquely resistant to inhibition by apolipoprotein E (apoE), whereas both Aβ40 and Aβ42 aggregation are suppressed by all three apoE isoforms at substoichiometric concentrations [1]. In vivo, Aβ43 aggregates seed cerebral Aβ deposition with 100% efficiency in knock-in mouse models—substantially outperforming Aβ42 seeds, which induce pathology in only a subset of animals—and generate a distinct pathological strain pattern [2]. Furthermore, Aβ43 is the earliest-depositing Aβ species in APP transgenic mouse brain, appearing prior to both Aβ42 and Aβ40, supporting a potential role as a primary nucleator of amyloid pathology [3]. These functional divergences mean that substituting Aβ(1-42) for Aβ(1-43) in aggregation assays, seeding experiments, apoE interaction studies, or biomarker development workflows will yield mechanistically and quantitatively different results.

Quantitative Differentiation Evidence for beta-Amyloid (1-43): Head-to-Head Comparisons with Closest Analogs Aβ(1-42) and Aβ(1-40)


Aβ43 Protofibril Formation Is >28-Fold Faster Than Aβ42 and Aβ40 Under Identical Conditions

Using time-resolved 1H-15N HSQC NMR to monitor monomer depletion at 120 μM Aβ43 (10°C), Conicella and Fawzi (2014) determined that Aβ43 protofibril formation proceeds with a time constant τ1 = 6 ± 1 h, reaching ~90% completion within 1 day. Under identical buffer and temperature conditions, both Aβ40 (150 μM) and Aβ42 (160 μM) require >1 week (i.e., >168 h) to complete protofibril formation, yielding a >28-fold acceleration for Aβ43 [1]. Furthermore, the critical concentration for protofibril formation is lower for Aβ43: after 2 weeks, only 12 μM Aβ43 remains monomeric compared to 20 μM Aβ42 at similar starting concentrations [1]. In an independent Thioflavin T (ThT) fluorescence study, Jäkel et al. (2020) corroborated faster Aβ43 aggregation, reporting t50 values (time to 50% maximum ThT fluorescence) of 4.1 h for Aβ43, 6.3 h for Aβ42 (p < 0.05), and 11.3 h for Aβ40 (p < 0.01) at 10 μM peptide concentration [2]. Note that some studies under differing experimental conditions have observed slower Aβ43 aggregation relative to Aβ42, indicating that aggregation comparisons are sensitive to peptide source, concentration, and buffer conditions [3].

Aggregation Kinetics Protofibril Formation NMR Spectroscopy

Aβ43 Aggregation Is Uniquely Resistant to apoE-Mediated Inhibition, Unlike Aβ42 and Aβ40

Jäkel et al. (2020) demonstrated a qualitative difference in apoE responsiveness among Aβ isoforms using ThT aggregation assays. At a molar ratio of 1:100 (apoE:Aβ; 100 nM apoE, 10 μM Aβ), all three apoE isoforms (apoE2, E3, E4) comparably inhibited aggregation of both Aβ40 and Aβ42. In striking contrast, Aβ43 aggregation was not inhibited by any apoE isoform under these identical conditions [1]. Semi-quantitative analysis of SDS-stable complex formation also revealed that Aβ43 did not differ from Aβ42 in its direct interaction with apoE, while Aβ40 showed significantly weaker apoE binding (p < 0.001 vs. Aβ43; p < 0.01 vs. Aβ42), demonstrating that the resistance of Aβ43 to apoE-mediated aggregation inhibition is not due to a lack of apoE binding [1]. The authors propose that the inability of apoE to inhibit Aβ43 aggregation may contribute to the observed low levels of Aβ43 accumulation in cerebral amyloid angiopathy (CAA), as apoE is abundantly present in the brain parenchyma and its inhibitory effect on Aβ40 and Aβ42 aggregation may favor their clearance toward the vasculature [1].

Apolipoprotein E Aggregation Inhibition Cerebral Amyloid Angiopathy

Aβ43 Is the Earliest-Depositing Aβ Species in APP Transgenic Mouse Brain, Preceding Aβ42 and Aβ40

Zou et al. (2013) performed immunohistochemical analysis of brain tissue from two APP transgenic mouse models (Tg2576, aged 13–21 months; J20, aged 8–20 months) using end-specific antibodies against Aβ40, Aβ42, and Aβ43. In both models, Aβ43-immunoreactive deposits were detected at earlier time points than those of Aβ42 and Aβ40, leading the authors to conclude that Aβ43 is the earliest-depositing Aβ species in brain parenchyma [1]. In addition, the same study found increased Aβ43 levels and elevated Aβ43/Aβ42 ratios in the serum of AD patients compared to age-matched controls, suggesting that alterations in Aβ43 homeostasis are clinically relevant and may serve as diagnostic blood biomarkers [1]. A complementary study by Welander et al. (2009) using mass spectrometry and immunohistochemistry of human AD brain tissue demonstrated that Aβ43 is more frequent than Aβ40 in amyloid plaque cores, further underscoring the disproportionate pathological accumulation of this longer species relative to its low overall abundance [2].

Amyloid Deposition APP Transgenic Mice Disease Initiation

Aβ43 Aggregates Exhibit 100% Seeding Efficiency in AppNL-F Knock-in Mice, Outperforming Aβ42 Seeds

Ruiz-Riquelme et al. (2021) directly compared the cerebral seeding activity of recombinant Aβ aggregates composed exclusively of Aβ38, Aβ40, Aβ42, or Aβ43 following intracerebral inoculation into AppNL-F knock-in mice, a model that expresses humanized Aβ at physiological levels without APP overexpression. Cerebral Aβ42 levels were not increased in mice injected with Aβ38 or Aβ40 aggregates (0% seeding), and were increased only in a subset of mice injected with Aβ42 aggregates. In contrast, significant accumulation of Aβ42 was observed in the brains of all (100%) mice inoculated with Aβ43 aggregates, and the extent of Aβ42 induction was comparable to that achieved with brain-derived Aβ seeds from AD patients [1]. Furthermore, mice inoculated with Aβ43 aggregates exhibited a distinct spatial pattern of cerebral Aβ pathology compared to mice injected with brain-derived seeds, suggesting that recombinant Aβ43 may polymerize into a unique conformational strain [1]. This demonstrates that Aβ43 is not merely a more potent version of Aβ42 but may generate structurally distinct aggregate strains with different pathological properties.

Prion-like Seeding Knock-in Mouse Model Cerebral Amyloid Deposition

Aβ43 Is the Least Cytotoxic Aβ Isoform Toward Cerebrovascular Cells, with a Toxicity Ranking of Aβ40 > Aβ42 > Aβ43

Jäkel et al. (2020) assessed the concentration-dependent cytotoxic effects of Aβ40, Aβ42, and Aβ43 on primary human brain pericytes (HBPs) and smooth muscle cells (SMCs) using MTT metabolic activity assays. In HBPs, the threshold concentrations for significant reduction of metabolic activity were: 0.001 μM for Aβ40 (p < 0.01), 0.01 μM for Aβ42 (p < 0.01), and 0.1 μM for Aβ43 (p < 0.05)—a 100-fold difference in potency between Aβ40 and Aβ43 [1]. Direct statistical comparison between peptides revealed a significant difference only between 0.001 μM Aβ40 and 0.001 μM Aβ43 (p = 0.026) [1]. Similar ranking was observed in SMCs, although these primary cells were slightly more resistant overall. The toxicity ranking (Aβ40 > Aβ42 > Aβ43) is inversely correlated with aggregation propensity and peptide length, suggesting that reduced cerebrovascular toxicity of Aβ43 may contribute to its lower accumulation in cerebral amyloid angiopathy (CAA) relative to parenchymal plaques [1]. This finding is particularly notable given that Aβ43 is more neurotoxic than Aβ42 toward neuronal cells in other studies, indicating cell-type-specific toxicity profiles [2].

Cerebrovascular Toxicity Cerebral Amyloid Angiopathy MTT Assay

Familial AD-Linked PSEN1 Mutations Selectively Increase Aβ43 Production Without Altering Aβ40 or Aβ42 Levels

Oakley et al. (2020) investigated the biochemical phenotype of the PSEN1 L435F mutation, a familial AD-causing variant previously suggested to cause loss of γ-secretase function, using patient-derived iPSC-neurons in the endogenous heterozygous state. The study demonstrated that the PSEN1 L435F mutation causes a large and selective increase in soluble Aβ43 production, while leaving the overall levels of soluble Aβ40 and Aβ42 unchanged compared to control iPSC-neurons [1]. Concordant changes in Aβ species were confirmed in autopsy brain tissue from the same patient [1]. This selective elevation of Aβ43—rather than the canonical Aβ42 increase associated with many PSEN1 mutations—was accompanied by increased pathologically phosphorylated tau species. Furthermore, strong Aβ43 immunohistochemical staining was observed only in familial AD autopsy cases, not in sporadic AD or control cases, suggesting that Aβ43 immunoreactivity may serve as a postmortem marker for certain PSEN1 mutation carriers [1]. Other PSEN1 mutations, including P436S and E280G, have similarly been associated with elevated Aβ43 production, establishing a genotype-phenotype link between specific γ-secretase mutations and selective Aβ43 dysregulation [2].

Presenilin-1 Mutation iPSC-Derived Neurons Familial Alzheimer's Disease

Proven Research and Industrial Application Scenarios for beta-Amyloid (1-43) Based on Quantitative Differentiation Evidence


Aggregation Inhibitor Screening in an apoE-Independent Context

The unique resistance of Aβ43 aggregation to apoE-mediated inhibition—demonstrated by Jäkel et al. (2020), where all three apoE isoforms failed to suppress Aβ43 aggregation at a 1:100 molar ratio while effectively inhibiting both Aβ40 and Aβ42 [1]—makes Aβ43 the preferred substrate for screening aggregation inhibitors intended to function independently of apoE pathways. This is particularly relevant for compounds targeting parenchymal plaque deposition, where Aβ43 is enriched, rather than CAA. Researchers should use Aβ43 in ThT-based aggregation assays alongside Aβ42 as a comparator to identify inhibitors with broad-spectrum activity across multiple Aβ isoforms, or to screen for Aβ43-selective inhibitors that may address the earliest-depositing species in the amyloid cascade.

Prion-like Seeding and Aβ Strain Propagation Studies

The finding by Ruiz-Riquelme et al. (2021) that recombinant Aβ43 aggregates seed cerebral Aβ42 deposition in 100% of inoculated AppNL-F knock-in mice—matching the potency of brain-derived AD seeds and substantially outperforming Aβ42 seeds, which induce pathology in only a subset of animals [2]—establishes Aβ43 as the superior recombinant seeding agent for in vivo propagation studies. Additionally, the distinct pathological strain pattern induced by Aβ43 seeds suggests that Aβ43 may form structurally unique aggregate conformations. Laboratories studying prion-like propagation mechanisms, conformational strain diversity, or evaluating anti-seeding therapeutics should incorporate Aβ43 as a primary seeding substrate rather than relying exclusively on Aβ42 preparations, which may not capture the full spectrum of seeding-competent species in the AD brain.

CSF and Blood Biomarker Assay Development for Early Alzheimer's Disease Detection

Multiple independent studies support the utility of Aβ43 as a biomarker complementary to Aβ42. Lauridsen et al. (2017) demonstrated that CSF Aβ43 levels mirror Aβ42 in their correlation with amyloid PET imaging (CSF Aβ43: 37 pg/mL in amyloid PET-negative vs. 15 pg/mL in PET-positive subjects, p < 0.001; average rho -0.73 correlation with standardized uptake value ratios) [3]. Furthermore, CSF Aβ43 was shown to be a significant predictor distinguishing subjective cognitive decline from mild cognitive impairment [3]. Zou et al. (2013) reported increased Aβ43 levels and elevated Aβ43/Aβ42 ratios in the serum of AD patients [4]. Vanmechelen et al. (2020) demonstrated that pathogenic PSEN1 and APP mutation carriers exhibit significantly reduced CSF Aβ1-43 levels (p = 0.037 to < 0.001), and that Aβ1-43 levels could help re-classify variants of unclear significance as likely pathogenic [5]. These findings support the procurement of high-purity Aβ43 peptide as a critical calibrator and quality control material for developing immunoassays (ELISA, SIMOA, IP-MS) targeting Aβ43 as a biomarker in both CSF and blood matrices.

Cell-Type-Specific Toxicity Profiling Across Neuronal and Vascular Compartments

The divergent toxicity profiles of Aβ43 across cell types—high neuronal toxicity (more neurotoxic than Aβ42 in primary neurons and cell lines including SH-SY5Y and PC12 cells [6]) yet lowest cerebrovascular toxicity (ranking: Aβ40 > Aβ42 > Aβ43 in HBPs and SMCs [1])—make Aβ43 an essential reagent for studies dissecting cell-type-specific vulnerability in AD. Researchers investigating why certain Aβ species preferentially accumulate in parenchymal plaques versus cerebral vessel walls should employ Aβ43 alongside Aβ42 and Aβ40 in parallel toxicity assays across neuronal (e.g., SH-SY5Y, primary cortical neurons) and cerebrovascular (HBPs, SMCs, HBMECs) cell types to identify mechanisms governing differential cellular sensitivity to distinct Aβ isoforms.

Quote Request

Request a Quote for beta-Amyloid (1-43)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.